2-(3,5-Diiodophenyl)acetic acid

Overview

Description

“2-(3,5-Diiodophenyl)acetic acid” is a chemical compound. It is also known as a thyroid hormone analogue and a potent Thyroxine impurity . It is a synthetic product, produced through extractive chemistry .

Molecular Structure Analysis

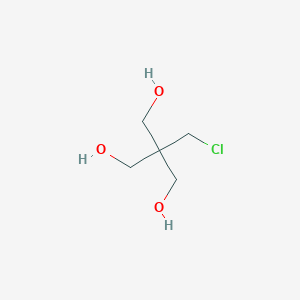

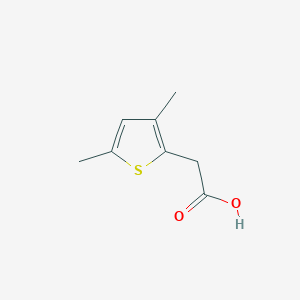

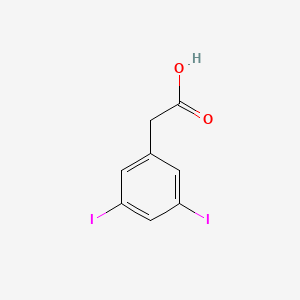

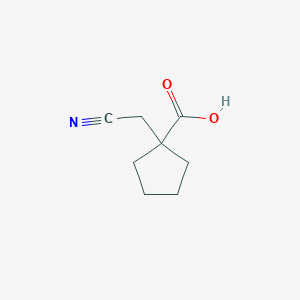

The molecular formula of “2-(3,5-Diiodophenyl)acetic acid” is C8H6I2O2 . The average mass is 387.941 Da and the monoisotopic mass is 387.845703 Da .Scientific Research Applications

Angiogenesis Inhibition

“2-(3,5-Diiodophenyl)acetic acid”, also known as Tetrac, is a deaminated derivative of the thyroid hormone. It has received broad interest for its ability to inhibit the spread of new blood vessels, a process known as angiogenesis . This property makes it a potential candidate for the treatment of diseases characterized by excessive angiogenesis, such as cancer.

Interaction with Integrin Alpha V Beta 3

For optimum activity, the action of Tetrac is limited at the cell surface for interaction with the integrin alpha v beta 3 . This interaction is crucial in various cellular processes, including cell adhesion and signal transduction.

Synthesis of Levothyroxine Impurities

“2-(3,5-Diiodophenyl)acetic acid” can be synthesized by various methods . One such method involves L-tyrosine nitration followed by N-acetylation and then esterification to give 3,5-dinitro-N-acetyl-L-tyrosine ethyl ester . This compound is a potential impurity in the synthesis of Levothyroxine, a synthetic form of thyroxine (T4) used to treat thyroid hormone deficiency and goiter .

Nanoparticle Formulation

The synthesis strategy of Tetrac involves protection and activation steps, which confirmed Triisopropylsillyl as a protective group of choice to access the nanoparticle . Catalyst-assisted esterification has been probed and discussed . This nanoparticle formulation could potentially enhance the delivery and efficacy of Tetrac.

Hormone Research

Tetrac is a derivative of the thyroid hormone, making it a valuable tool in hormone research . It can help scientists understand the mechanisms of hormone action and the role of hormones in health and disease.

Drug Development

Given its unique properties and interactions, Tetrac is a promising candidate for drug development . Its ability to inhibit angiogenesis and interact with integrin alpha v beta 3 could be harnessed to develop new treatments for a variety of diseases.

Mechanism of Action

Target of Action

The primary target of 2-(3,5-Diiodophenyl)acetic acid, also known as 3,3’,5,5’-Tetraiodothyroacetic acid (Tetrac), is the cell surface receptor for thyroid hormone on integrin αvβ3 . This receptor plays a crucial role in the proangiogenesis actions of T4 and 3, 5, 3’-triiodo-L-thyronine .

Mode of Action

Tetrac is a deaminated analog of L-thyroxine (T4) that interacts with its target by blocking the proangiogenesis actions of T4 and 3, 5, 3’-triiodo-L-thyronine . It also blocks other growth factors at the cell surface receptor for thyroid hormone on integrin αvβ3 . This interaction results in the inhibition of transcriptional activities .

Biochemical Pathways

It is known that the compound’s action can influence the thyroid hormone signaling pathway

Pharmacokinetics

It is known that the compound’s bioavailability is influenced by its chemical structure and the presence of iodine atoms .

Result of Action

The molecular and cellular effects of 2-(3,5-Diiodophenyl)acetic acid’s action primarily involve the inhibition of proangiogenesis actions of T4 and 3, 5, 3’-triiodo-L-thyronine . This results in the suppression of growth factors and the blocking of transcriptional activities .

properties

IUPAC Name |

2-(3,5-diiodophenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6I2O2/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4H,3H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVPNBWJLLIWHGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1I)I)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6I2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-Diiodophenyl)acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B3381219.png)